![molecular formula C26H28N2O8 B4263618 3,4,5-TRIMETHOXY-N-[(2E)-3-METHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROPYRIDIN-2-YLIDENE]BENZAMIDE](/img/structure/B4263618.png)
3,4,5-TRIMETHOXY-N-[(2E)-3-METHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROPYRIDIN-2-YLIDENE]BENZAMIDE
Overview
Description
3,4,5-TRIMETHOXY-N-[(2E)-3-METHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROPYRIDIN-2-YLIDENE]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple methoxy groups and a pyridinylidene core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[(2E)-3-METHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROPYRIDIN-2-YLIDENE]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate pyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[(2E)-3-METHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROPYRIDIN-2-YLIDENE]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[(2E)-3-METHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROPYRIDIN-2-YLIDENE]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[(2E)-3-METHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROPYRIDIN-2-YLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and pyridinylidene core allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxybenzaldehyde
- 3,4,5-trimethoxyacetophenone
- 3,4,5-trimethoxyphenethylamine
Uniqueness
Compared to these similar compounds, 3,4,5-TRIMETHOXY-N-[(2E)-3-METHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROPYRIDIN-2-YLIDENE]BENZAMIDE is unique due to its complex structure and the presence of both methoxy groups and a pyridinylidene core.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)pyridin-2-ylidene]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-15-9-8-10-28(26(30)17-13-20(33-4)23(36-7)21(14-17)34-5)24(15)27-25(29)16-11-18(31-2)22(35-6)19(12-16)32-3/h8-14H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFPAVMVUSQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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